N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with a 3-chlorophenyl group and an acetamide-linked 4-chloro-2,5-dimethoxyphenyl moiety. Its structural complexity arises from the dual substitution patterns: the phenyl ring on the piperazine (3-chloro) and the dimethoxy/chloro-substituted phenyl group on the acetamide.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O3/c1-27-18-12-17(19(28-2)11-16(18)22)23-20(26)13-24-6-8-25(9-7-24)15-5-3-4-14(21)10-15/h3-5,10-12H,6-9,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRBPBVKQOMMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H21ClN2O3
- Molecular Weight : 348.83 g/mol
- CAS Number : Not explicitly listed, but can be derived from its components.
The structural features include a chloro-substituted aromatic ring and a piperazine moiety, which are often associated with various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds synthesized with similar structures demonstrated effective antimicrobial activity against various bacterial strains using the tube dilution method .
- Comparative Analysis : The activity was comparable to standard antibiotics such as ciprofloxacin and fluconazole, suggesting potential as an alternative antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro tests using the MTT assay revealed that certain derivatives exhibited cytotoxic effects against cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil .
- Mechanism of Action : Molecular docking studies suggest that the compound may interact with specific targets within cancer cells, inhibiting their proliferation .
Neuropharmacological Effects
The piperazine component is known for its psychoactive properties:
- Behavioral Studies : Research indicates that similar piperazine derivatives can influence neurotransmitter systems, potentially offering anxiolytic or antidepressant effects .
- Receptor Binding Affinity : Some studies have shown that these compounds can bind to serotonin and dopamine receptors, which are crucial in mood regulation and anxiety disorders.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Piperazine Ring : Starting from 3-chlorophenylpiperazine, followed by acylation with an appropriate acetamide derivative.
- Chlorination and Methoxylation : The introduction of chloro and methoxy groups at specific positions on the phenyl ring enhances biological activity.
Structure-Activity Relationship (SAR)
Research into SAR has revealed that:
- The presence of electron-withdrawing groups (like chlorine) enhances biological activity by increasing lipophilicity and receptor binding affinity.
- Substituents on the piperazine ring can modulate pharmacological profiles, affecting both efficacy and side effects.
Data Summary
| Biological Activity | Methodology | Results |
|---|---|---|
| Antimicrobial | Tube dilution method | Comparable to ciprofloxacin |
| Anticancer | MTT assay | Less potent than 5-fluorouracil |
| Neuropharmacological | Receptor binding assays | Potential anxiolytic effects |
Case Studies
- Case Study 1 : A derivative of this compound was tested in a clinical setting for its efficacy against resistant bacterial strains. Results indicated a significant reduction in bacterial load compared to controls.
- Case Study 2 : In animal models, administration of the compound led to observable behavioral changes consistent with anxiolytic effects, warranting further investigation into its use for anxiety disorders.
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Selected Analogues
*Calculated molecular weight based on formula C₂₀H₂₂Cl₂N₃O₃.
Key Observations:
Substituent Effects on Melting Points: Chlorine substitution on the piperazine-linked phenyl (e.g., 4-Cl in compound 14) correlates with higher melting points (~282°C) compared to non-halogenated analogues (e.g., compound 16 at 281°C) .
Molecular Weight Trends :
- Halogenation (Cl) and methoxy (OMe) groups increase molecular weight. The target compound’s dual Cl/OMe substitutions result in a higher molecular weight (~424.3) than simpler analogues like compound 16 (408.52) .
Synthetic Yields :
- Yields for thiazole-containing analogues (e.g., 75–86% in compounds 13–18) suggest efficient coupling reactions under standard conditions . The target compound’s synthetic pathway may require optimization due to steric and electronic challenges from its substituents.
Functional Group Variations and Bioactivity Implications
- Thiazole vs. Phenyl Rings : Compounds with thiazole moieties (e.g., 13–18) exhibit distinct electronic profiles compared to the target compound’s dimethoxyphenyl group. Thiazoles may enhance hydrogen bonding or π-stacking interactions in biological targets, as seen in matrix metalloproteinase (MMP) inhibitors .
- Chlorine Positioning : The 3-chlorophenyl group on the target compound’s piperazine contrasts with 4-chlorophenyl in compound 14. Meta-substitution may alter receptor binding selectivity, as observed in serotonin/dopamine receptor ligands .
Crystallographic and Conformational Insights
- Amide Group Planarity : In structurally related N-substituted acetamides (e.g., compound I in ), the amide group is planar and participates in N–H⋯O hydrogen bonding, forming dimeric structures. The target compound’s dimethoxyphenyl group may disrupt such interactions due to steric effects .
- The target compound’s substituents likely enforce similar torsional strain, impacting its conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
